Tert-butyl 4-amino-1,3-dimethyl-1h-pyrazole-5-carboxylate
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Overview
Description
Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1H-pyrazole-5-carboxylate: Similar structure but lacks the 1,3-dimethyl substitution.
4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the tert-butyl group.
Uniqueness
Tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to the presence of both tert-butyl and 1,3-dimethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-6-7(11)8(13(5)12-6)9(14)15-10(2,3)4/h11H2,1-5H3 |
InChI Key |
ZYTHERVZYOHBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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